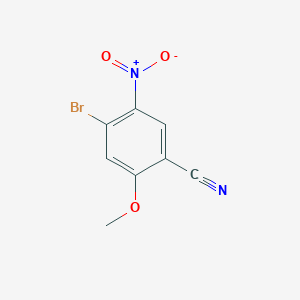

4-Bromo-2-methoxy-5-nitrobenzonitrile

Description

4-Bromo-2-methoxy-5-nitrobenzonitrile (CAS: Not explicitly provided; structurally related compounds in ) is a substituted benzonitrile derivative featuring bromo (Br), methoxy (OCH₃), nitro (NO₂), and nitrile (CN) functional groups. This compound is utilized in organic synthesis and pharmaceutical research due to its versatile reactivity. Its structure enables participation in cross-coupling reactions, nucleophilic substitutions, and serves as a precursor for bioactive molecules . Commercial availability is confirmed by suppliers like CymitQuimica, which lists it among high-purity ethers and nitriles for research applications .

Properties

IUPAC Name |

4-bromo-2-methoxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c1-14-8-3-6(9)7(11(12)13)2-5(8)4-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWOLTSHVOOHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-nitrobenzonitrile typically involves the bromination of 2-methoxy-5-nitrobenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzonitriles.

Reduction: Formation of 4-bromo-2-methoxy-5-aminobenzonitrile.

Oxidation: Formation of 4-bromo-2-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.

Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-nitrobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their properties:

Reactivity and Functional Group Influence

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in 4-Bromo-2-methoxy-5-nitrobenzonitrile enhances electrophilic substitution reactivity at meta/para positions, while the methoxy group (OCH₃) donates electrons via resonance, directing reactions to ortho/para sites. This contrast is absent in analogues like 2-Bromo-4-methyl-5-nitrobenzonitrile, where methyl (CH₃) exerts steric effects but minimal electronic influence .

Crystallographic and Hydrogen-Bonding Behavior

- 5-Bromo-2-hydroxybenzonitrile exhibits intermolecular O–H⋯N hydrogen bonding (O⋯N distance: 2.805–2.810 Å), forming 1D chains . In contrast, the methoxy group in this compound likely reduces hydrogen-bonding capacity, favoring van der Waals interactions or π-stacking.

Biological Activity

Overview

4-Bromo-2-methoxy-5-nitrobenzonitrile is an organic compound characterized by its unique structure, which includes bromine, methoxy, and nitro functional groups. Its molecular formula is CHBrNO. This compound is notable for its applications in organic synthesis, pharmaceutical research, and materials science. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.

The synthesis of this compound typically involves the bromination of 2-methoxy-5-nitrobenzonitrile using brominating agents such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. Controlled reaction conditions are essential for achieving the desired product with high yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an anticancer agent. Below are some key findings:

Anticancer Properties

- Cytotoxicity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzonitrile have shown IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely through the disruption of cellular processes essential for survival. Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in a dose-dependent manner .

Comparative Analysis with Similar Compounds

| Compound Name | IC (µM) | Cancer Cell Line | Notes |

|---|---|---|---|

| This compound | 0.65 - 2.41 | MCF-7 | Significant cytotoxic activity observed |

| Doxorubicin | ~0.1 | MCF-7 | Reference compound for comparison |

| Lambertianic Acid | Sub-micromolar | CEM-13, U-937 | Exhibited lower activity compared to derivatives |

| Combretastatin-A4 | ~0.12 - 0.48 | Various | Microtubule destabilizing agent |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on MCF-7 cell lines, revealing an IC value of approximately 1.5 µM, indicating potent anticancer properties compared to standard treatments like doxorubicin .

Case Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms induced by this compound, utilizing flow cytometry to assess cell cycle changes and apoptosis markers. Results showed a significant increase in early apoptotic cells upon treatment with the compound .

Research Applications

The compound has several applications beyond its anticancer potential:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.

- Chemical Biology : Used as a probe for biochemical pathways and enzyme mechanisms.

- Materials Science : Potential applications in developing novel materials with specific electronic or optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.